
N-(3-磺酰氨基苯基)乙酰胺
描述
N-(3-sulfamoylphenyl)acetamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety
科学研究应用
N-(3-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which play a role in regulating pH and fluid balance in tissues.
Medicine: Due to its enzyme inhibitory properties, N-(3-sulfamoylphenyl)acetamide is investigated for its potential therapeutic applications in treating diseases such as glaucoma, epilepsy, and certain types of cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.
作用机制
Target of Action
N-(3-sulfamoylphenyl)acetamide is an effective inhibitor of human carbonic anhydrases (hCAs), specifically hCA II and hCA VII . These enzymes are zinc-containing proteins that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in various physiological processes, including pH regulation, ion transport, and CO2 and HCO3- transport .
Mode of Action
The compound interacts with its targets through a series of polar and hydrophobic interactions within the active site of the enzymes . The crystal structures of this compound in complex with hCA II and hCA VII reveal that the inhibitor is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II . This suggests that the compound’s conformational flexibility and tail length are key factors in establishing significant differences in the number of favorable enzyme/inhibitor interactions, leading to selective inhibition against the two hCA isoforms .
Biochemical Pathways
The primary biochemical pathway affected by N-(3-sulfamoylphenyl)acetamide is the carbonic anhydrase pathway . By inhibiting hCA II and hCA VII, the compound disrupts the reversible hydration of carbon dioxide, which can have downstream effects on various physiological processes that rely on this reaction . For instance, hCA VII is known to promote neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .
Result of Action
The inhibition of hCA II and hCA VII by N-(3-sulfamoylphenyl)acetamide can lead to various molecular and cellular effects. For instance, the inhibition of hCA VII has been proposed to play a role in the control of neuropathic pain, suggesting that this compound may represent a novel pharmacologic mechanism for the treatment of this pathology . Moreover, the compound has shown significant growth inhibition against certain cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions:
Acylation of 3-aminobenzenesulfonamide: The synthesis of N-(3-sulfamoylphenyl)acetamide can be achieved through the acylation of 3-aminobenzenesulfonamide with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Reflux Method: Another method involves refluxing 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol for several hours.
Industrial Production Methods: Industrial production of N-(3-sulfamoylphenyl)acetamide generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: N-(3-sulfamoylphenyl)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or sulfonamides.
相似化合物的比较
N-(4-sulfamoylphenyl)acetamide: Similar structure but with the sulfamoyl group at the para position.
N-(3-sulfamoylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(3-sulfamoylphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Comparison:
属性
IUPAC Name |
N-(3-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXZWFNWSWLMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)

![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)
![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)
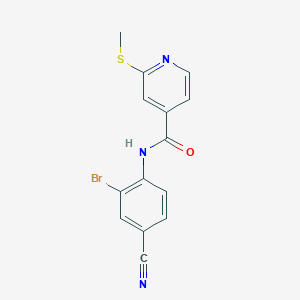
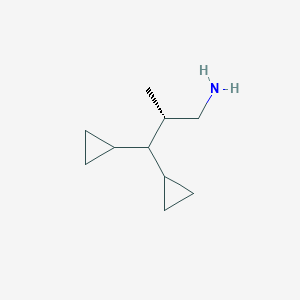


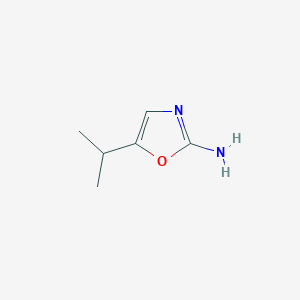
![N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2784837.png)
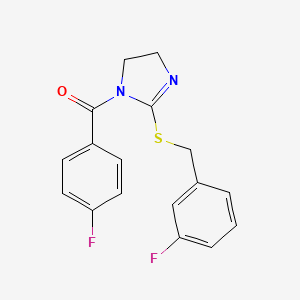
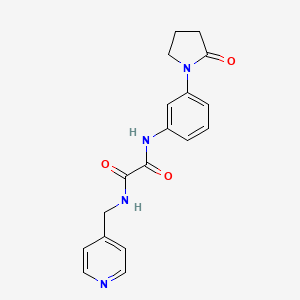
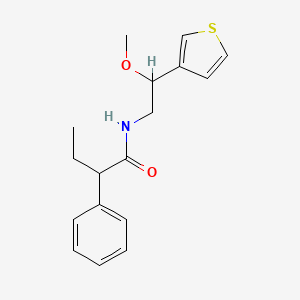
![2-(4-ETHOXYPHENYL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE](/img/structure/B2784843.png)
